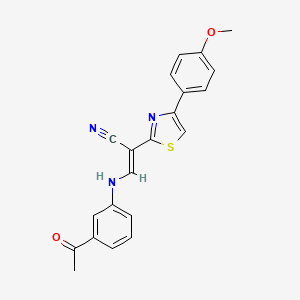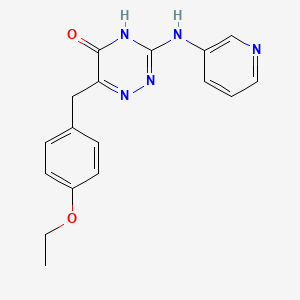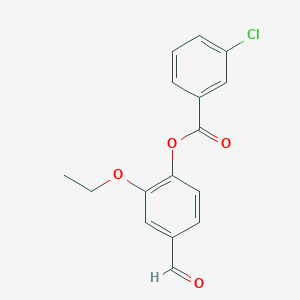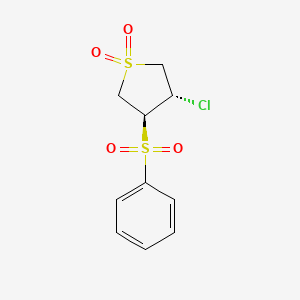![molecular formula C24H18ClN3O B2509496 5-Benzyl-2-[(4-chlorophenyl)methyl]pyrazolo[4,3-c]quinolin-3-one CAS No. 892361-84-1](/img/structure/B2509496.png)
5-Benzyl-2-[(4-chlorophenyl)methyl]pyrazolo[4,3-c]quinolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-Benzyl-2-[(4-chlorophenyl)methyl]pyrazolo[4,3-c]quinolin-3-one" is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are of significant interest due to their potential biological activities and their use in the synthesis of various novel heterocyclic compounds. The papers provided discuss the synthesis and properties of related pyrazoloquinoline derivatives, which can offer insights into the chemistry of the compound .
Synthesis Analysis
The synthesis of pyrazoloquinoline derivatives often involves multi-step reactions, including amidation, N-arylation, and cyclization processes. For instance, one-pot transition metal-free procedures have been described for the synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-ones, which involve the formation of an amide intermediate followed by intramolecular N-arylation via nucleophilic aromatic substitution . Similarly, substituted pyrazoloquinolines have been synthesized from different substituted nitroanilines through a series of steps, including cyclization . These methods highlight the complexity and versatility of synthetic strategies for pyrazoloquinoline derivatives.
Molecular Structure Analysis
The molecular structure of pyrazoloquinoline derivatives is characterized by the presence of fused ring systems, which can be confirmed by spectroscopic methods such as NMR. For example, the synthesis of 4-aryl-tetrahydropyrazoloquinolines involves the formation of tricyclic linear structures, with regiospecificity established by NMR measurements . The molecular structures of these compounds are crucial for their potential biological activities and interactions with biological targets.
Chemical Reactions Analysis
Pyrazoloquinoline derivatives can undergo various chemical reactions to yield novel heterocyclic compounds. For instance, chloro derivatives of benzopyranoquinolines have been treated with different reagents such as sodium azide and o-phenylenediamine to afford tetrazoloquinolino and imidazoloquinolino derivatives, respectively . These reactions demonstrate the reactivity of the pyrazoloquinoline core and its utility in generating diverse heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoloquinoline derivatives are influenced by their molecular structure and substituents. These properties are important for their potential applications in medicinal chemistry. For example, some pyrazoloquinoline derivatives have shown potent antiproliferative activity against human cancer cell lines, with specific compounds inducing cell cycle arrest indicative of apoptotic cell death . Additionally, the antimicrobial activities of azetidinone derivatives integrated with quinoline and pyrazole moieties have been evaluated, demonstrating the potential of these compounds as therapeutic agents .
Scientific Research Applications
Synthesis Techniques and Applications
Synthesis Approaches
A foundational aspect of research on this compound involves exploring its synthesis. Quiroga et al. (1998) elaborated on the synthesis of related tricyclic structures via reactions involving amino-pyrazoles and dimedone, showcasing a method that might be applicable to or provide insights into synthesizing the specific compound (Quiroga et al., 1998). Additionally, Prasath et al. (2015) discussed the efficient ultrasound-assisted synthesis of pyrazole-appended quinolinyl chalcones, which could offer insights into alternative synthesis pathways for complex quinoline derivatives (Prasath et al., 2015).
Antimicrobial Screening
The antimicrobial potential of related compounds has been a significant focus. For instance, Idrees et al. (2020) investigated the synthesis and in vitro antimicrobial screening of 2-Azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties, suggesting the antimicrobial relevance of structurally similar compounds (Idrees et al., 2020).
Potential Pharmacological Applications
Anticancer Activities
Research into the anticancer properties of quinoline derivatives has been extensive. Reis et al. (2011) synthesized and evaluated novel 2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones for antiproliferative activities against human cancer cell lines, highlighting the potential for cancer therapy applications of compounds within this family (Reis et al., 2011).
Antiviral Activities
The exploration of antiviral applications has also been promising. Goodell et al. (2006) identified small molecule anti-WNV compounds, including pyrazolines and quinolines, pointing to the potential antiviral applications of compounds structurally related to "5-Benzyl-2-[(4-chlorophenyl)methyl]pyrazolo[4,3-c]quinolin-3-one" (Goodell et al., 2006).
Future Directions
The future directions for the study of “5-Benzyl-2-[(4-chlorophenyl)methyl]pyrazolo[4,3-c]quinolin-3-one” and similar compounds involve further exploration of their therapeutic potential. There is a need for more comprehensive studies to fully understand their mechanisms of action, potential side effects, and efficacy in treating various conditions .
properties
IUPAC Name |
5-benzyl-2-[(4-chlorophenyl)methyl]pyrazolo[4,3-c]quinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O/c25-19-12-10-18(11-13-19)15-28-24(29)21-16-27(14-17-6-2-1-3-7-17)22-9-5-4-8-20(22)23(21)26-28/h1-13,16H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTCGEVHDQLJFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C(=NN(C3=O)CC4=CC=C(C=C4)Cl)C5=CC=CC=C52 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B2509417.png)
![3-(2,5-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2509418.png)

![4-(2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2509421.png)




![3-bromo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2509429.png)
![N-(4-methylbenzyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2509430.png)
![1-(3,4-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2509431.png)
![2-[2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile](/img/structure/B2509432.png)
![2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene](/img/structure/B2509436.png)